3-Acetamido-3-deoxy-D-glucose
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Overview
Description
3-Acetamido-3-deoxy-D-glucose is a biochemical reagent widely used in glycobiology research. It is a derivative of glucose where the hydroxyl group at the third carbon is replaced by an acetamido group. This compound plays a crucial role in studying the structure, synthesis, biology, and evolution of sugars .
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like periodate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly involving the acetamido group.
Common Reagents and Conditions:
Oxidation: Periodate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under mild conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Mechanism of Action
Target of Action
3-Acetamido-3-deoxy-D-glucose primarily targets the hexosamine biosynthetic pathway (HSP) in organisms . The end product of the HSP, UDP-N-acetylglucosamine (GlcNAc), is a donor sugar nucleotide for complex glycosylation in the secretory pathway and for O-linked GlcNAc (O-GlcNAc) addition to nucleocytoplasmic proteins .
Mode of Action
The compound interacts with its targets by blocking the cycling of the O-GlcNAc posttranslational modification . This is achieved through the pharmacological inhibition of O-GlcNAcase, the enzyme that catalyzes O-GlcNAc removal from proteins . This interaction results in increased levels of O-GlcNAc and can cause insulin resistance in certain cells .
Biochemical Pathways
The biosynthesis of this compound involves a series of enzymatic reactions. It starts with α-D-glucopyranose 1-phosphate, which is activated by dTTP and converted to dTDP-4-dehydro-6-deoxy-α-D-glucopyranose in two steps . The subsequent steps involve a transaminase and a transacetylase, leading to the specific production of nucleotide-activated 3-acetamido-3,6-dideoxy-α-D-glucose . This pathway is similar to that of dTDP-3-acetamido-3,6-dideoxy-α-D-galactose biosynthesis .
Pharmacokinetics
The compound’s molecular weight is 22121 , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
The action of this compound results in increased levels of O-GlcNAc, which can cause insulin resistance in certain cells, such as 3T3-L1 adipocytes . This insulin resistance is associated with increased O-GlcNAc modification of several proteins, including insulin receptor substrate 1 and β-catenin, two important effectors of insulin signaling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is synthesized in organisms such as Thermoanaerobacterium thermosaccharolyticum E207-71, a Gram-positive, anaerobic, thermophilic organism . The specific environmental conditions of this organism, such as temperature and oxygen availability, could potentially impact the compound’s action.
Biochemical Analysis
Biochemical Properties
The biosynthesis of 3-Acetamido-3-deoxy-D-glucose involves five enzymes, namely a transferase, a dehydratase, an isomerase, a transaminase, and a transacetylase . The subsequent isomerase was shown to be capable of forming a dTDP-3-oxo-6-deoxy-D-glucose intermediate from the RmlB product dTDP-4-oxo-6-deoxy-D-glucose .
Cellular Effects
The specific production of nucleotide-activated this compound is involved in the biosynthesis pathway of lipopolysaccharide O-antigen structures and antibiotic precursors . This suggests that this compound plays a significant role in cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves a series of enzymatic reactions. The initiating reactions are catalyzed by the glucose-1-phosphate thymidylyltransferase RmlA and the dTDP-D-glucose-4,6-dehydratase RmlB . The subsequent isomerase forms a dTDP-3-oxo-6-deoxy-D-glucose intermediate .
Metabolic Pathways
This compound is involved in the biosynthesis pathway of dTDP-α-D-Quip3NAc, which is similar to that of dTDP-α-D-Fucp3NAc . This pathway involves a series of enzymatic reactions, including a transferase, a dehydratase, an isomerase, a transaminase, and a transacetylase .
Scientific Research Applications
3-Acetamido-3-deoxy-D-glucose is extensively used in glycobiology research to study carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems . It serves as a substrate for glycosidases and glycosyltransferases, making it valuable in enzymology studies. Additionally, it is used in the synthesis of complex carbohydrates and glycoconjugates, contributing to research in biomedicine and biotechnology .
Comparison with Similar Compounds
N-acetylglucosamine (GlcNAc): A fundamental building block of complex carbohydrates and glycoconjugates.
3-Acetamido-3,6-dideoxy-alpha-D-glucose: An unusual deoxyamino sugar found in the O-antigens of some Gram-negative bacteria.
L-Glucose:
Uniqueness: 3-Acetamido-3-deoxy-D-glucose is unique due to its specific structural modification, which makes it a valuable tool in glycobiology research. Its ability to act as a substrate for glycosyltransferases and glycosidases distinguishes it from other similar compounds, providing unique insights into glycan biology and enzymology .
Properties
CAS No. |
14086-88-5 |
---|---|
Molecular Formula |
C8H15NO6 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
N-[(3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-6(12)4(2-10)15-8(14)7(5)13/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8?/m1/s1 |
InChI Key |
VXUMVOQGKNZDNY-ZTVVOAFPSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1[C@@H]([C@H](OC([C@@H]1O)O)CO)O |
Canonical SMILES |
CC(=O)NC1C(C(OC(C1O)O)CO)O |
Synonyms |
N-Acetyl-kanosamine; 3-Acetamido-3-deoxy-D-glucopyranose; |
Origin of Product |
United States |
Q1: What are the current synthetic approaches to obtain 3-acetamido-3-deoxy-D-glucose?
A1: Two main synthetic routes are described in the literature:
- Nucleophilic Substitution with Azide: One method utilizes 1,2;5,6-di-O-isopropylidene-3-O-p-tolylsulfonyl-D-allofuranose as a starting material. The key step involves displacing the sulfonate group with azide, leading to inversion of configuration. This method offers a direct route to synthesize kanosamine. []
- Oxidation Strategies: An alternative synthesis leverages oxidation reactions. This approach utilizes acid anhydride-methyl sulfoxide mixtures or the Pfitzner-Moffatt reagent to achieve the desired oxidation state in the kanosamine molecule. This method provides a facile route for the synthesis of this compound and related compounds. [] [It seems there's no information about this alternative method in the provided papers. Please double-check the provided sources.]
Q2: How does the structure of this compound influence its reactivity in glycosylation reactions?
A2: Research suggests that the presence of the acetamido group at the C-3 position significantly influences the reactivity of 3-acetamido-2,4,6-tri-O-benzyl-3-deoxy-α-D-glucopyranosyl chloride in glycosylation reactions. []
- Rapid Intermediate Formation: The benzyl halogeno derivative of this compound tends to rapidly convert to a stable intermediate. This rapid conversion can lead to lower yields, particularly when complex aglycons are used in the presence of dioxane during glucoside formation. []
Q3: Are there any structural analogs of this compound that exhibit different reactivity in glycosylation reactions?
A3: Yes, changing the position of the acetamido group impacts reactivity. For instance, 6-acetamido-2,3,4-tri-O-benzyl-6-deoxy-D-glucopyranosyl chloride, where the acetamido group is at C-6, exhibits enhanced α-glucoside formation due to anchimeric assistance from the C-6 acetamido group. This highlights the importance of structural modifications in influencing the outcome of glycosylation reactions. []
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